dimethyl-1H-1,2,3-triazol-4-amine dihydrochloride
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Description
Dimethyl-1H-1,2,3-triazol-4-amine dihydrochloride is a chemical compound with the molecular formula C4H10Cl2N4 and a molecular weight of 185.06 . It is used for research purposes .
Synthesis Analysis
The synthesis of 1,2,3-triazole hybrids, which include dimethyl-1H-1,2,3-triazol-4-amine dihydrochloride, involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process involves N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Molecular Structure Analysis
The molecular structure of dimethyl-1H-1,2,3-triazol-4-amine dihydrochloride consists of a 1,2,3-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis
1,2,3-Triazole compounds, including dimethyl-1H-1,2,3-triazol-4-amine dihydrochloride, are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These unique features make them versatile in various chemical reactions.Mechanism of Action
Future Directions
The future directions for research on dimethyl-1H-1,2,3-triazol-4-amine dihydrochloride and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. The unique features of 1,2,3-triazoles make them promising candidates for the development of new drugs .
properties
IUPAC Name |
1,5-dimethyltriazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.2ClH/c1-3-4(5)6-7-8(3)2;;/h5H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPJBTBNBDVOIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl-1H-1,2,3-triazol-4-amine dihydrochloride |
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